1-(4-Methoxyphenyl)-1H-imidazole
Overview
Description
“1-(4-Methoxyphenyl)-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a 4-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, enantiopure (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
Scientific Research Applications
Synthesis and Characterization
1-(4-Methoxyphenyl)-1H-imidazole derivatives are synthesized and characterized using various techniques. For instance, a study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole showed its synthesis and characterization through NMR and FT-IR spectral analysis (Ramanathan, 2017).
Biological Studies
These compounds are known for their significant biological activities. For instance, they demonstrate antimicrobial and anticancer activities, making them important in the field of medicinal chemistry. This is evident in studies where derivatives like 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole have been explored for their biological properties (Jayabharathi et al., 2012).
Material Science and Corrosion Inhibition
In material science, these derivatives are explored for their potential in corrosion inhibition. A study on the corrosion inhibition efficacy of various imidazole derivatives, including those with 4-methoxyphenyl, highlighted their effectiveness in protecting materials like mild steel in acidic solutions (Prashanth et al., 2021).
Optical Properties
The optical properties of these compounds, such as fluorescence enhancement in the presence of transition metal ions, are significant in the development of chemosensors and other optical materials. This is illustrated in a study where quantum chemical calculations were used to analyze the properties of 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole (Jayabharathi et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as apixaban, a direct inhibitor of activated factor x (fxa), have been found to target human coagulation proteases . Another compound, 4-Methoxyamphetamine, has been reported to act as a potent and selective serotonin releasing agent, binding to alpha receptors .
Mode of Action
For instance, Mebeverine, an anticholinergic, appears to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .
Biochemical Pathways
For example, a benzimidazole derivative was found to suppress oxidative stress and inflammatory markers, suggesting an impact on the oxidative stress pathway and inflammatory response .
Pharmacokinetics
Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
A benzimidazole derivative was found to ameliorate methotrexate-induced intestinal mucositis, suggesting a potential protective effect on the mucosal integrity and gut barrier function .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, certain imidazole derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme crucial in neurotransmission . The exact nature of these interactions and the specific biomolecules that 1-(4-Methoxyphenyl)-1H-imidazole interacts with remain to be determined.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to influence various cellular processes. For example, certain imidazole derivatives have been found to exhibit anti-inflammatory properties, potentially influencing cell signaling pathways and gene expression
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOIFUGGCCEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275788 | |
Record name | 1-(4-Methoxyphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10040-95-6 | |
Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10040-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 1-(4-Methoxyphenyl)-1H-imidazole?
A: this compound is composed of an imidazole ring linked to a methoxyphenyl group. [, ] Crystallographic studies have revealed that the angle between the mean planes of the imidazole and the arene rings can vary depending on the packing motifs within the crystal structure. These packing motifs are often influenced by weak C—H⋯N/O interactions. []
Q2: Has this compound shown any promising biological activities?
A: Research has explored the potential of this compound as a ligand in ruthenium-based organometallic complexes designed for anticancer applications. [] Specifically, a complex incorporating this compound exhibited promising antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), A2780 (ovarian carcinoma), and HT29 (colorectal adenocarcinoma). []
Q3: What insights do we have into the interaction of these ruthenium complexes with biological systems?
A: Studies have investigated the interaction between a ruthenium complex containing this compound and human serum albumin (HSA). Fluorescence spectroscopy analysis demonstrated that the complex significantly quenches the intrinsic fluorescence of both HSA and fatty-acid-free HSA. [] This suggests a potential interaction mechanism and binding affinity of the complex with HSA, which plays a crucial role in drug distribution and efficacy.
Q4: Are there any studies investigating the corrosion inhibition properties of compounds related to this compound?
A: Research has focused on the corrosion inhibition properties of 4-methyl-1(4-methoxyphenyl) imidazole, a closely related compound. Electrochemical measurements revealed that this compound effectively reduces copper corrosion in acidic and neutral chloride solutions. [] The inhibition mechanism appears to involve the compound acting as a mixed inhibitor, retarding both cathodic and anodic reactions. The study also observed that the pH of the solution increased with increasing inhibitor concentration, suggesting protonation of the inhibitor molecule. []
Q5: What spectroscopic techniques have been employed to characterize this compound?
A: Researchers have employed both experimental and theoretical Fourier transform infrared (FT-IR) and Raman spectroscopy to characterize this compound. [] This combined approach allows for a comprehensive understanding of the vibrational modes and structural features of the molecule.
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